

N-Formyl-L-proline spectroscopic data

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Compound Focus: 1-Formyl-L-proline

CAS No.: 67985-73-3

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NMR Data and Conformational Analysis

N-formyl derivatives of proline are often studied as model compounds to understand peptide bond conformation. The table below summarizes experimental NMR data for the related compound **N-formyl-L-proline methyl ester** in various solvents [1].

Compound Name	Solvent	K _{trans/cis}	Observation Method
N-formyl-L-proline methyl ester	D ₂ O	1.8	¹ H-NMR Spectroscopy
N-formyl-L-proline methyl ester	Dioxane-d ₈	1.4	¹ H-NMR Spectroscopy
N-formyl-L-proline methyl ester	CDCl ₃	1.4	¹ H-NMR Spectroscopy

Key Findings from the Data:

- Trans Conformation Preference:** The equilibrium constant (K_{trans/cis}) is greater than 1 in all solvents, indicating a preference for the *trans* conformation of the prolyl amide bond [1].
- Non-Steric Effect:** This preference persists even when steric effects should favor the *cis* isomer, providing evidence for a stabilizing **n** → **π*** **electronic interaction** between the carbonyl oxygen and the subsequent ester carbon [1].

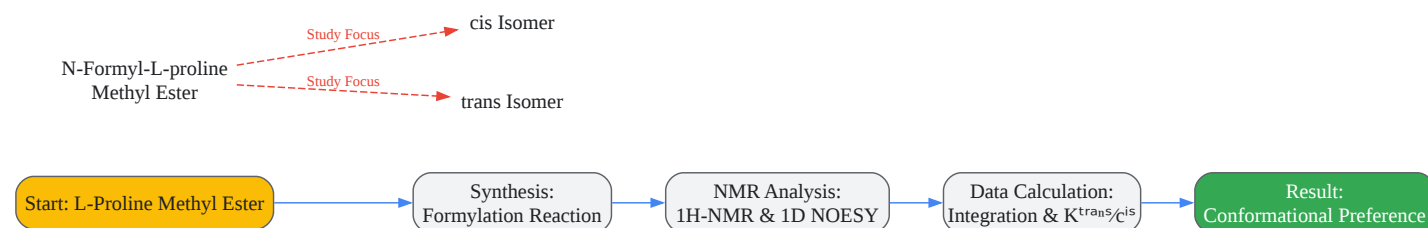
Experimental Protocol Overview

The general methodology for such conformational studies involves synthesis and NMR analysis [1]:

- **Synthesis:** The compound is synthesized, typically starting from L-proline methyl ester hydrochloride and reacting it with a formylating agent (like a formic acid derivative) in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., DCC) in an aprotic solvent like chloroform [1].
- **NMR Spectroscopy:** The purified compound is analyzed using ^1H -NMR spectroscopy.
 - **Isomer Assignment:** The resonances for the *trans* and *cis* isomers are assigned using 1D NOESY experiments, observing nuclear Overhauser effects (NOEs) between specific protons [1].
 - **Quantification:** The ratio of the two isomers ($K^{\text{trans/cis}}$) is determined by integrating the distinct proton signals for each isomer [1].

Experimental Workflow and Molecular Relationships

The following diagram illustrates the logical workflow for determining the conformational equilibrium, and the molecular structures involved.



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Experimental workflow and molecular relationships for conformational analysis.

How to Proceed with Further Research

The search results indicate that a full set of spectroscopic data (like detailed IR, MS, or 2D NMR spectra) for N-Formyl-L-proline itself is not readily available in a summarized form. Here is how you can proceed:

- **Consult Specialized Databases:** For comprehensive data, search directly in **spectroscopic databases** like those provided by SciFinder, Reaxys, or SDBS (Spectral Database for Organic Compounds).
- **Broader Search Strategy:** The most relevant data was found for a close analog (the methyl ester). Consider searching for spectra of **N-formyl proline derivatives** or estimating data for your compound by consulting spectra of similar N-acyl prolines.
- **Interpret Existing Literature:** The provided data and protocol offer a solid foundation for understanding the key conformational properties of N-formyl proline compounds, which is critical for research in peptide chemistry and drug design [1].

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References

1. An electronic effect on protein structure - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

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